Furilazole

概要

説明

フリルアゾールは、除草剤の植物毒性効果から作物を保護するために農業で使用される、安全剤として分類される化学化合物です。安全剤は、除草剤の選択性を高めるために除草剤製剤に添加され、作物を傷つけることなく雑草を標的にすることができます。 フリルアゾールは、特に単子葉の穀物植物を除草剤による損傷から保護するのに効果的です .

製造方法

フリルアゾールの製造には、いくつかの合成経路と反応条件が含まれます。 一般的な方法の1つは、フルフラールとトリメチルシリルシアニドの求核付加反応で、その後さらなる反応を行い、最終生成物を得る方法です . 別の方法では、高温還流反応を行い、その後低温で静置して層状にすることで、フリルアゾールを得ます . 工業生産方法では、通常、これらの反応を最適化して、副反応を最小限に抑えながら、高収率と高純度を実現します .

準備方法

The preparation of furilazole involves several synthetic routes and reaction conditions. One common method includes the nucleophilic addition reaction of furfural and trimethylsilyl cyanide, followed by further reactions to form the final product . Another method involves a high-temperature reflux reaction, followed by standing and layering at low temperatures to obtain this compound . Industrial production methods typically involve optimizing these reactions to achieve high yields and purity while minimizing side reactions .

化学反応の分析

フリルアゾールは、加水分解、酸化、置換など、さまざまな化学反応を起こします。 塩酸または水酸化ナトリウムと反応して、さまざまな生成物を生成する、酸媒介加水分解と塩基媒介加水分解を起こすことが知られています . これらの反応で使用される一般的な試薬には、塩酸、水酸化ナトリウム、その他の酸や塩基などがあります。 これらの反応から生成される主要な生成物は、使用する特定の条件と試薬によって異なります .

科学研究への応用

フリルアゾールは、特に農業分野で、いくつかの科学研究への応用があります。 除草剤による損傷から作物を保護するために安全剤として使用され、より効果的な雑草管理を可能にします . 農業用途に加えて、フリルアゾールは、表面水で検出可能であり、さまざまな生物に対する毒性が異なるため、その環境運命と毒性についても研究されています . フリルアゾールに関する研究には、安全剤の作用機序の理解と、特性が改善された新しい安全剤の開発における潜在的な使用も含まれています .

科学的研究の応用

Herbicide Safening Agent

Furilazole is predominantly employed as a pre-plant and pre-emergence safener . Its primary function is to reduce the injury caused by a range of herbicides, allowing for more effective weed control without harming the crops. This application is particularly significant in crops such as corn and soybeans, where herbicide applications are critical for managing weed populations.

Crop Protection

This compound's application extends beyond mere safening; it plays a crucial role in crop protection strategies . By reducing the negative impacts of herbicides, it supports higher yields and better crop quality.

Case Studies

- In studies involving corn (Zea mays), the application of this compound alongside standard herbicides resulted in significantly reduced crop injury compared to untreated controls. This allowed for improved growth rates and yield outcomes .

- Research has demonstrated that this compound can effectively safeguard sensitive crop varieties from the adverse effects of commonly used herbicides, thereby broadening the range of herbicide options available to farmers without compromising crop health .

Environmental Impact

The use of this compound also has implications for environmental sustainability in agriculture. By enhancing the selectivity of herbicide applications:

- It reduces the likelihood of crop loss due to herbicide damage, which can lead to lower overall chemical usage.

- This contributes to sustainable farming practices by minimizing chemical runoff and potential contamination of surrounding ecosystems .

Regulatory Status

This compound has undergone extensive evaluation by regulatory bodies such as the EPA, which has assessed its safety and efficacy in agricultural applications. The findings support its use as an effective safener with a favorable risk profile when applied according to established guidelines .

作用機序

類似化合物との比較

フリルアゾールは、ベノキサコール、ジクロルミド、AD-67などの他の安全剤と比較されます。 これらの安全剤はすべて、除草剤による損傷から作物を保護するという同じ一次機能を果たしますが、化学構造と特性は異なります . たとえば、フリルアゾールは、中程度の溶解度のために、ベノキサコールと比較して吸着能力が低くなります . フリルアゾールの独特の分子構造は、除草剤と作物との特異的な相互作用に寄与し、特定の農業用途における貴重な安全剤となっています .

類似の化合物には以下が含まれます。

- ベノキサコール

- ジクロルミド

- AD-67

生物活性

Furilazole, also known as MON 13900, is a chemical compound primarily recognized for its role as a herbicide safener. Its biological activity has been the subject of various studies, particularly concerning its mechanisms of action, efficacy in enhancing plant tolerance to herbicides, and its metabolic pathways. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings and data.

This compound functions mainly as a safener by enhancing the detoxification processes in plants exposed to herbicides. It achieves this through several key mechanisms:

- Induction of Cytochrome P450 Enzymes : this compound has been shown to increase the activity of cytochrome P450 enzymes in plants. This induction leads to enhanced metabolism of herbicides, thereby reducing phytotoxicity .

- Glutathione S-Transferase (GST) Activation : Studies indicate that this compound promotes the activity of GSTs, which play a crucial role in detoxifying harmful compounds within plant tissues. This activation helps mitigate the adverse effects of herbicides like chloroacetamides .

- Stimulation of Antioxidant Defense Mechanisms : this compound may also enhance the antioxidant capacity of plants, helping them cope with oxidative stress induced by herbicide application .

Research Findings

Various studies have documented the biological activity and efficacy of this compound. Below is a summary of significant findings:

Case Study 1: Maize Tolerance Enhancement

A study conducted on maize demonstrated that treatment with this compound significantly increased tolerance to fomesafen, a PPO-inhibiting herbicide. The results showed elevated levels of GSTs and cytochrome P450 activities post-treatment, indicating effective detoxification pathways were activated.

Case Study 2: Rice Herbicide Detoxification

In indica rice varieties, this compound was found to induce multiple GST isozymes when subjected to herbicide stress. The enhanced detoxification capacity allowed for better growth and yield under conditions where herbicides were applied, showcasing its potential as a protective agent in rice cultivation.

特性

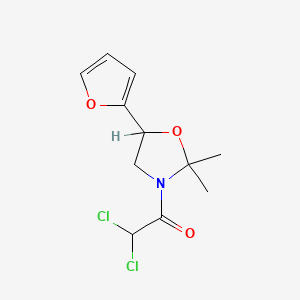

IUPAC Name |

2,2-dichloro-1-[5-(furan-2-yl)-2,2-dimethyl-1,3-oxazolidin-3-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13Cl2NO3/c1-11(2)14(10(15)9(12)13)6-8(17-11)7-4-3-5-16-7/h3-5,8-9H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCNOFYBITGAAGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N(CC(O1)C2=CC=CO2)C(=O)C(Cl)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4041999 | |

| Record name | Furilazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121776-33-8 | |

| Record name | Furilazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121776-33-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Furilazole [ISO:BSI] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121776338 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Furilazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethanone, 2,2-dichloro-1-[5-(2-furanyl)-2,2-dimethyl-3-oxazolidinyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.424 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FURILAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G25K04N8Z5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Furilazole enhances the activity of glutathione S-transferases (GSTs) in plants. [, ] These enzymes detoxify herbicides by catalyzing their conjugation with glutathione, rendering them inactive and safe for the crop.

ANone: this compound's molecular formula is C11H13Cl2NO3, and its molecular weight is 278.13 g/mol. []

ANone: While the provided abstracts don't delve into specific spectroscopic details, the synthesis of 13C‐ and 14C‐labeled this compound has been described. [] This suggests the availability of techniques like NMR and mass spectrometry for its characterization.

ANone: this compound's primary mode of action is not directly catalytic. It functions by enhancing the activity of plant enzymes (GSTs) that are themselves catalysts involved in detoxification processes. [, ]

A: Has computational chemistry been employed in this compound research?

ANone: While the provided abstracts do not mention specific computational studies, such approaches could be valuable for understanding this compound's interactions with GSTs and for exploring potential structural modifications to optimize its efficacy.

ANone: Ensuring this compound's synchronized movement with the co-applied herbicide through the soil profile is crucial for its efficacy. [] Formulations using polymeric carriers have shown promise in reducing leaching compared to conventional formulations. []

ANone: Research indicates that this compound has been detected in Midwestern U.S. streams, suggesting its potential for environmental transport. [] Further research is needed to assess its long-term ecological impact fully. Additionally, studies have examined the photodegradation of this compound, revealing its breakdown into various products under UV light and in the presence of photosensitizers. []

ANone: The provided abstracts focus on this compound's role as a herbicide safener in agricultural settings. As such, information related to pharmacokinetics, pharmacodynamics, in vivo efficacy in humans or animals, resistance mechanisms in humans, toxicity profiles beyond ecotoxicology, drug delivery strategies, or biomarkers is not directly relevant to the current scope.

ANone: Studies have employed High-Resolution Mass Spectrometry (HRMS) to identify and characterize this compound and its degradation products. [] Other techniques like gas chromatography or liquid chromatography coupled with various detectors are likely utilized for its quantification in environmental and agricultural matrices.

ANone: this compound's presence has been confirmed in Midwestern U.S. streams, raising concerns about its potential ecological effects. [] While its concentrations have been below known toxicity levels, further research is crucial to evaluate long-term consequences and potential bioaccumulation.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。